molecular formula C11H12NNaO2 B1445713 sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate CAS No. 1423024-25-2

sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate

Cat. No. B1445713
M. Wt: 213.21 g/mol
InChI Key: IDXZMPROABRAOJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate or similar compounds often involves the use of isatin or 5,7-dibromoisatin . The synthetic flexibility of isatin has led to the synthesis of a variety of substituted derivatives .


Molecular Structure Analysis

The molecular structure of sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate is based on the indole ring system, which is a significant heterocyclic system in natural products and drugs . This compound is a derivative of indole, with additional functional groups attached to the indole ring .

Scientific Research Applications

Interaction with Saccharides

Sodium 3-(trihydroxygermyl)propanoate, a hydrolysate of Ge-132 which shares a similar structure with sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, shows the ability to interact with diol compounds, including diol-containing sugar compounds. This interaction is crucial in physiological functions in sugar chains, glycoproteins, and glucolipids. Notably, sodium 3-(trihydroxygermyl)propanoate exhibits a higher affinity for fructose than glucose, implying a selective interaction with ketose over aldose, and specifically interacts most with the β-furanosyl conformation of fructose (Shimada et al., 2015).

Schiff Bases Synthesis and Antimicrobial Activity

Schiff bases incorporating the indole group have been synthesized using sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate, showing remarkable antimicrobial activity. These Schiff bases, derived from tryptophan and various aldehydes, exhibit antibacterial, antifungal, and anti-tubercular activities, indicating their potential use in developing antimicrobial agents (Radhakrishnan et al., 2020).

Ultrasound-Assisted Green Synthesis

Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate has been utilized as a catalyst in the green synthesis of bis(indol-3-yl)methanes. The process involves ultrasound irradiation and uses water as a medium, highlighting an economically and environmentally friendly synthesis method. This approach showcases the compound's potential in facilitating efficient and eco-friendly chemical reactions (Joshi et al., 2010).

Crystallography and Structural Analysis

Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate plays a role in the crystal structure analysis and characterization of various compounds. Its presence in different crystal structures helps in understanding molecular interactions, such as ionic interactions and hydrogen-bonding networks, which are crucial for the stability and properties of the crystalline materials. Studies in this area provide insights into the material's properties and potential applications in pharmaceuticals and materials science (Nazarenko, 2018).

properties

IUPAC Name

sodium;2-(2,3-dihydroindol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.Na/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXZMPROABRAOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])N1CCC2=CC=CC=C21.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate

CAS RN

1423024-25-2
Record name sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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